molecular formula C6H11NO4 B12563644 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)- CAS No. 185741-53-1

2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)-

Cat. No.: B12563644
CAS No.: 185741-53-1
M. Wt: 161.16 g/mol
InChI Key: RVEQSBNOIGURLV-KKQCNMDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)- is a specialized chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinone ring substituted with three hydroxyl groups and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)- typically involves multi-step organic synthesis techniques. One common method includes the use of starting materials such as 2-piperidinone and subsequent functionalization to introduce the hydroxyl and methyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)- involves its interaction with specific molecular targets and pathways. In biomedical applications, it may act on enzymes or receptors involved in cardiovascular regulation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Piperidinone, 3-hydroxy-4,5-bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4R,5R,6R)-: Another piperidinone derivative with different substituents.

    (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: A compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .

Properties

CAS No.

185741-53-1

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO4/c1-2-3(8)4(9)5(10)6(11)7-2/h2-5,8-10H,1H3,(H,7,11)/t2-,3+,4-,5-/m1/s1

InChI Key

RVEQSBNOIGURLV-KKQCNMDGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@H](C(=O)N1)O)O)O

Canonical SMILES

CC1C(C(C(C(=O)N1)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.